molecular formula C8H9BrN2 B3102930 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine CAS No. 1428651-91-5

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

Katalognummer B3102930
CAS-Nummer: 1428651-91-5
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: GBMIOQZBHUJOBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine” is a chemical compound with the molecular formula C8H9BrN2. It has a molecular weight of 213.07 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 269.7±40.0 °C and a predicted density of 1.572±0.06 g/cm3 . Its pKa is predicted to be 7.16±0.20 .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Catalyst Development

4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine belongs to a class of compounds that play a pivotal role in heterocyclic chemistry, which is fundamental to the development of new pharmaceuticals and materials. Heterocyclic compounds, characterized by rings containing atoms of at least two different elements (usually carbon along with nitrogen, oxygen, or sulfur), are ubiquitous in a variety of biologically active molecules. The presence of a bromo group in such compounds often makes them suitable for cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry. For example, recyclable copper catalyst systems have been developed for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids, with the potential for commercial exploitation in organic synthesis, highlighting the importance of such halogenated heterocycles in catalyst optimization and development (Kantam et al., 2013).

Role in Synthetic Pathways

The unique structural features of compounds like this compound make them valuable intermediates in the synthesis of complex organic molecules. Their reactivity can be leveraged to introduce various functional groups, facilitating the construction of molecules with desired biological activities. For instance, hybrid catalysts have been utilized for the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, which are significant in medicinal chemistry due to their applicability in developing lead molecules for pharmaceutical industries. This underscores the role of such compounds in advancing synthetic methodologies that cater to the pharmaceutical sector's needs for novel therapeutic agents (Parmar et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-4-11-3-6-5(7)1-2-8(6)10/h3-4,8H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMIOQZBHUJOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221339
Record name 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428651-91-5
Record name 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428651-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one (1.01 g, 4.76 mmol), titanium (IV) isopropoxide (2.79 mL, 9.53 mmol) and ammonia, 2M in MeOH (11.9 mL, 23.8 mmol) were stirred at RT for 5 h. The reaction mixture was cooled to 0° C. and NaBH4 (270 mg, 7.14 mmol) was added in three portions over 20 min; the resulting mixture was stirred at RT for an additional 1.5 h. The reaction was quenched by pouring it into ammonium hydroxide (25%) (24.8 mL, pH 9-10), the precipitate was filtered and washed with AcOEt (3×, each time suspended in AcOEt and stirred for 5 min). The organic layer was separated and the remaining aqueous layer was extracted with EtOAc. The combined organic extracts were extracted with aq. 1 M HCl. The acidic aqueous extracts were washed with EtOAc (1×), then treated with aq. sodium hydroxide (2 M) to give a pH of 10-12, and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to afford the title compound (530 mg, 52% yield in 70% purity, determined by 1H-NMR) as dark green amorphous solid. MS: 213.0 (M+H+, 1Br).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
catalyst
Reaction Step One
Name
Quantity
270 mg
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods II

Procedure details

CH3COONH4 (4.8 g, 62 mmol), NaCNBH3 (315 mg, 5 mmol) and 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one (1.0 g, 4.15 mmol) in EtOH (10 mL) was added to a sealed microwave vial. The mixture was subject to microwave radiation at 130° C. for 4 min. After the majority of EtOH was evaporated under reduced pressure, it was treated with aq. 2 N NaOH until pH>10 and extracted with EtOAc (50 mL x2). The combined organic layers were dried over anhy. Na2SO4, filtered, and concentrated under reduced pressure to give a crude title product (800 mg) which was used in the next step reaction without further purification. MS: 212.9 (M+H+, 1Br).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Reactant of Route 3
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Reactant of Route 4
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Reactant of Route 5
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Reactant of Route 6
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.